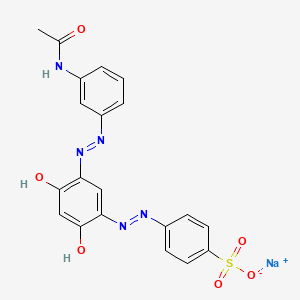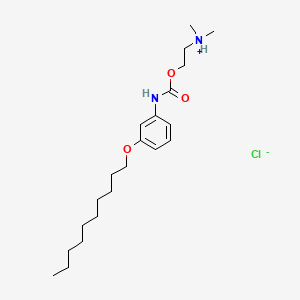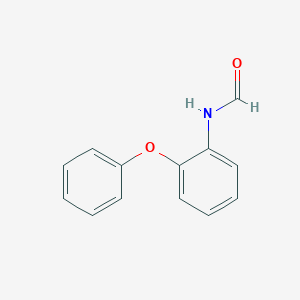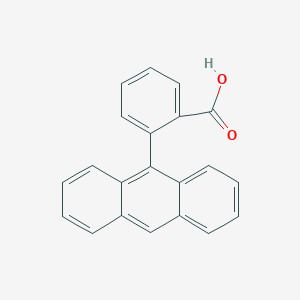![molecular formula C13H22ClNOS B13783769 diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride CAS No. 63918-81-0](/img/structure/B13783769.png)
diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride is a chemical compound with the molecular formula C13H22ClNOS and a molecular weight of 275.838 g/mol . This compound is known for its unique structure, which includes a sulfanyl group attached to a methoxyphenyl ring, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(2-methoxyphenyl)ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl-[2-(2-hydroxyphenyl)sulfanylethyl]azanium;chloride: Similar structure but with a hydroxyl group instead of a methoxy group.
Diethyl-[2-(2-methylphenyl)sulfanylethyl]azanium;chloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propiedades
Número CAS |
63918-81-0 |
|---|---|
Fórmula molecular |
C13H22ClNOS |
Peso molecular |
275.84 g/mol |
Nombre IUPAC |
diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3;/h6-9H,4-5,10-11H2,1-3H3;1H |
Clave InChI |
GBOIYVIJFZESOB-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCSC1=CC=CC=C1OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)



![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)




![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


